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2-Ethyl-2-adamantyl acrylate

Chemically Amplified Resists Deprotection Kinetics Acid Catalysis

2-Ethyl-2-adamantyl acrylate (CAS: 303186-14-3) is a specialty acrylate monomer characterized by a rigid adamantane cage structure functionalized with an ethyl group at the 2-position and an acrylate ester moiety. This compound belongs to the class of 2-alkyl-2-adamantyl (meth)acrylates, which are distinguished by their ability to impart exceptional thermal stability, mechanical robustness, and dry-etch resistance to copolymer systems due to the bulky, polycyclic adamantane core.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 303186-14-3
Cat. No. B1593200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-adamantyl acrylate
CAS303186-14-3
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C
InChIInChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3
InChIKeyNLNVUFXLNHSIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-adamantyl acrylate CAS 303186-14-3: A Core Monomer for Advanced Photoresist and Polymer Systems


2-Ethyl-2-adamantyl acrylate (CAS: 303186-14-3) is a specialty acrylate monomer characterized by a rigid adamantane cage structure functionalized with an ethyl group at the 2-position and an acrylate ester moiety. This compound belongs to the class of 2-alkyl-2-adamantyl (meth)acrylates, which are distinguished by their ability to impart exceptional thermal stability, mechanical robustness, and dry-etch resistance to copolymer systems due to the bulky, polycyclic adamantane core . It is primarily utilized as a key building block in chemically amplified photoresists for advanced lithography (ArF, KrF, and e-beam) and in high-performance coatings, adhesives, and specialty polymer applications [1].

Why Generic Acrylate Substitution Fails: Critical Differentiation of 2-Ethyl-2-adamantyl acrylate


Direct substitution of 2-ethyl-2-adamantyl acrylate with seemingly similar bulky acrylates (e.g., 2-methyl-2-adamantyl acrylate, 2-butyl-2-adamantyl acrylate, isobornyl acrylate, or t-butyl acrylate) is not feasible without compromising key performance metrics. The precise balance of acid-labile protecting group reactivity, deprotection kinetics, and resulting polymer properties (e.g., glass transition temperature, etch resistance) is exquisitely sensitive to the steric and electronic nature of the 2-alkyl substituent [1][2]. A mere methyl-for-ethyl swap alters deprotection sensitivity, leading to suboptimal lithographic contrast and resolution. Similarly, employing a less rigid or differently sized alicyclic group can drastically reduce dry-etch resistance and thermal stability, failing to meet the stringent requirements of advanced semiconductor manufacturing nodes [3].

Quantitative Evidence for 2-Ethyl-2-adamantyl acrylate Differentiation vs. Closest Analogs


2.5x Higher Acid-Catalyzed Deprotection Reactivity vs. 2-Methyl Analog

In a direct comparative study of vinylphenol-methacrylate copolymer resists, the 2-ethyladamantyl (EAd) protective group exhibited a deprotection reactivity that was 2.5 times higher than that of the 2-methyladamantyl (MAd) group under acidic conditions [1]. This enhanced reactivity is critical for achieving higher sensitivity and lower exposure doses in chemically amplified photoresists.

Chemically Amplified Resists Deprotection Kinetics Acid Catalysis

Superior Lithographic Sensitivity Attributed to Favorable Deprotection Energetics

Theoretical calculations using Density Functional Theory (DFT) reveal that the polymer with a 2-ethyl-2-adamantyl group exhibits significantly higher lithographic sensitivity compared to the 2-methyl analog, due to a more exothermic (or less endothermic) reaction energy for its deprotection step [1]. While the exact reaction energy difference is not quantified in the abstract, the study establishes that the 2-ethyl group provides a clear energetic advantage over the 2-methyl group, directly impacting resist performance.

ArF Lithography Theoretical Chemistry Deprotection Energy

Higher Dielectric Constant Predicts Increased Sensitivity vs. 2-Butyl Analog

Theoretical studies indicate that the polymer incorporating 2-ethyl-2-adamantyl acrylate is predicted to have a higher sensitivity than its 2-butyl-2-adamantyl counterpart [1]. This difference is attributed to a higher calculated dielectric constant for the 2-ethyl derivative, a parameter directly correlated with enhanced sensitivity in chemically amplified resists.

ArF Lithography Dielectric Constant Sensitivity Prediction

Enabling 28 nm Node Resolution in ArF Photoresist Formulations

When formulated with comonomers α-butyrolactone methacrylate (GBLMA) and 3-hydroxy-1-adamantyl acrylate (HADA), a matrix resin derived from 2-ethyl-2-adamantyl acrylate enables the fabrication of photoresists capable of achieving a resolution of 28 nm [1]. The resist exhibits a development contrast of 3.8, underscoring its performance in advanced ArF lithography.

ArF Photoresist Resolution 28 nm Node

High-Value Application Scenarios for 2-Ethyl-2-adamantyl acrylate Based on Proven Differentiation


High-Speed ArF and KrF Photoresists for Sub-100 nm Lithography

The 2.5x higher acid-catalyzed deprotection reactivity of the 2-ethyladamantyl group compared to the 2-methyladamantyl group directly translates to increased photospeed and sensitivity in chemically amplified photoresists [1]. Formulations based on 2-ethyl-2-adamantyl acrylate copolymers are therefore preferred for high-throughput ArF and KrF lithography processes where minimizing exposure dose is critical for manufacturing efficiency.

Precision Patterning for 28 nm Node Semiconductor Fabrication

The demonstrated capability of 2-ethyl-2-adamantyl acrylate-based resin systems to achieve 28 nm resolution with a contrast of 3.8 [2] makes this monomer a key component in advanced ArF photoresists for the 28 nm node and beyond. Its use is essential for defining the intricate circuit patterns in modern microprocessors and memory devices.

Advanced E-Beam Lithography for Mask and Direct-Write Applications

The high etch resistance and excellent resolution obtained with vinylphenol-2-ethyl-2-adamantyl methacrylate copolymers in e-beam lithography [1] position this monomer as a critical material for fabricating photomasks and for direct-write e-beam processes. The combination of high reactivity and robust pattern stability ensures precise feature transfer and durable masks.

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